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3,3,5-Trimethylhexanoic acid - 23373-12-8

3,3,5-Trimethylhexanoic acid

Catalog Number: EVT-13634372
CAS Number: 23373-12-8
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
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Product Introduction

Source and Classification

This compound is derived from the oxidation of 3,5,5-trimethylhexanol, which can be produced from diisobutylene through catalytic processes involving carbon monoxide and hydrogen . In terms of classification, it falls under the category of aliphatic carboxylic acids and is recognized for its low toxicity profile in biological assessments .

Synthesis Analysis

Methods of Synthesis

The synthesis of 3,3,5-trimethylhexanoic acid can be achieved through several methods:

  1. Oxidation of Alcohol: The primary method involves the oxidation of 3,5,5-trimethylhexanol. This reaction can be facilitated by mixing the alcohol with molecular oxygen at temperatures ranging from 0 to 100 degrees Celsius. The process yields the acid in nearly quantitative amounts without the need for inorganic catalysts, although catalysts like cobalt or manganese compounds can enhance reaction rates .
  2. Catalytic Processes: Another method involves heating diisobutylene in ether with carbon monoxide and hydrogen under pressure using a cobalt catalyst to produce 3,5,5-trimethylhexanol, which can subsequently be oxidized to form the acid .

Technical Details

The oxidation reaction typically requires careful control of temperature and oxygen flow to maximize yield while minimizing by-products. Distillation under reduced pressure may be employed to purify the resulting acid.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3,3,5-trimethylhexanoic acid features a branched configuration with three methyl groups attached to a hexanoic acid backbone. The structural formula can be represented as:

CH3C(CH3)2CH2C(COOH)CH2\text{CH}_3\text{C}(\text{CH}_3)_2\text{CH}_2\text{C}(\text{COOH})\text{CH}_2

Key structural data includes:

  • Molecular Formula: C9H18O2C_9H_{18}O_2
  • CAS Number: 3302-10-1
  • SMILES Notation: CC(CC(=O)O)CC(C)(C)C .
Chemical Reactions Analysis

Reactions Involving 3,3,5-Trimethylhexanoic Acid

The compound participates in various chemical reactions typical of carboxylic acids:

  1. Esterification: It can react with alcohols to form esters, which are valuable as lubricants and thickeners in greases .
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield hydrocarbons.

These reactions are significant for developing formulations in industrial applications.

Mechanism of Action

Process and Data

The mechanism of action for 3,3,5-trimethylhexanoic acid primarily involves its interactions within biological systems:

  • Lipid Metabolism: The compound influences lipid metabolism by modulating enzyme activity related to lipid synthesis and degradation. It interacts with esterases that catalyze hydrolysis reactions involving ester bonds.
  • Cellular Effects: It has been shown to impact gene expression related to lipid homeostasis and cellular signaling pathways.

Biochemical Pathways

The metabolic pathways associated with this compound include its conversion into various metabolites through enzymatic reactions that facilitate its excretion from the body.

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Ranges from 228°C to 241°C depending on purity levels .
  • Appearance: Typically a colorless liquid.

Chemical Properties

  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Toxicity: Exhibits low toxicity; LD50 values indicate it is not harmful at standard exposure levels .
Applications

Scientific Uses

3,3,5-trimethylhexanoic acid finds applications across various fields:

  1. Industrial Applications: Used as a lubricant additive due to its thickening properties.
  2. Biochemical Research: Serves as a biochemical reagent in proteomics research due to its role in lipid metabolism studies .
Synthetic Methodologies and Reaction Optimization

Catalytic Oxidation of 3,5,5-Trimethylhexanol: Mechanistic Insights and Yield Optimization

The catalytic oxidation of 3,5,5-trimethylhexanol stands as the predominant industrial method for synthesizing 3,5,5-trimethylhexanoic acid. This process leverages molecular oxygen as the primary oxidant, operating within a temperature spectrum of 0–100°C, with optimal efficiency observed between 20–75°C. Mechanistic studies reveal a radical chain mechanism initiated by transition metal catalysts, where the alcohol substrate undergoes sequential hydrogen abstraction to form the corresponding aldehyde, followed by further oxidation to the carboxylic acid [1] [5].

Initial reaction stages involve the formation of organic peroxy compounds as intermediates, which gradually decompose to yield the target carboxylic acid. Remarkably, this transformation achieves near-quantitative yields (>95%) under optimized conditions, demonstrating exceptional atom economy. Catalyst selection critically influences both reaction kinetics and selectivity:

Table 1: Catalyst Impact on Oxidation Efficiency

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Yield (%)Key Byproducts
None (thermal)752440–45Aldehydes, Esters
Co(OAc)₂ (0.5 mol%)70892Traces of aldehydes
Mn(OAc)₂ (0.5 mol%)70695Negligible
Cu(OAc)₂ (0.5 mol%)701078Significant ester formation

Process intensification strategies focus on enhancing oxygen mass transfer through reactor engineering and optimizing catalyst dispersion. Studies demonstrate that bimetallic systems (e.g., Co/Mn synergies) significantly outperform monometallic catalysts by accelerating the rate-determining hydrogen abstraction step. The reaction medium also critically impacts selectivity; acetic acid solvents improve homogeneity and catalyst stability, while aprotic solvents favor undesired esterification [1] [6].

Large-scale implementations employ continuous-flow reactors with precise temperature zoning to manage the reaction's exothermicity. Catalyst recovery techniques, particularly for homogeneous systems, utilize distillation residues or acid-base extraction to isolate and recycle active metal species, substantially improving process sustainability [1] [5].

Alternative Pathways: Carbonylation and Hydroformylation of Diisobutylene Derivatives

Alternative routes to 3,5,5-trimethylhexanoic acid capitalize on C8 olefin precursors, primarily diisobutylene (2,4,4-trimethylpent-1-ene and 2,4,4-trimethylpent-2-ene mixtures). The hydroformylation-carbonylation pathway offers exceptional atom efficiency through tandem reactions [2] [9].

Hydroformylation employs rhodium-based catalysts modified by tertiary phosphine ligands (e.g., triphenylphosphine oxide) under syngas atmospheres (CO/H₂ ≈ 1:1) at 80–120°C and 10–30 bar pressure. This step converts diisobutylene to 3,5,5-trimethylhexanal with high regioselectivity (>90%) favoring the branched isomer:

graph LRA[Diisobutylene] -->|Rh/Ph₃P·O<br>CO/H₂, 100°C| B[3,5,5-Trimethylhexanal]B -->|O₂/Catalyst| C[3,5,5-Trimethylhexanoic Acid]

The subsequent oxidation step utilizes conditions analogous to alcohol oxidation (Section 1.1), with cobalt or manganese catalysts converting the aldehyde to acid. Alternatively, direct carbonylation via the Koch reaction employs strong acids (e.g., H₂SO₄, HF) under high-pressure CO (50–200 bar) at 0–50°C. Though efficient, this method faces engineering challenges due to corrosion risks and stringent equipment requirements [2] [9].

Recent advances focus on heterogeneous variants of hydroformylation. Catalysts like Rh/TPPTS (trisulfonated triphenylphosphine) immobilized on zeolites or mesoporous silica enable aldehyde yields exceeding 85% with simplified catalyst recovery. Additionally, bifunctional catalysts integrating hydrogenation and oxidation sites facilitate one-pot conversion of alkenes to acids, though industrial implementation remains limited by catalyst longevity issues [2].

Role of Transition Metal Catalysts (Cobalt, Manganese) in Large-Scale Production

Cobalt and manganese catalysts constitute the backbone of industrial-scale 3,5,5-trimethylhexanoic acid manufacturing, prized for their redox versatility and cost-effectiveness. Cobalt, typically as cobalt(II) acetate or naphthenate, excels in oxygen activation through the formation of peroxo and superoxo intermediates that facilitate C-H bond cleavage. Manganese operates via similar pathways but often delivers faster initiation kinetics and reduced side-product formation [3] [5] [7].

At scale, catalyst systems are engineered to address deactivation pathways:

  • Radical scavengers (e.g., hydroquinone) mitigate catalyst oxidation to inactive high-valent states
  • Ligand modification with pyridine or bipyridine derivatives enhances metal stability under acidic conditions
  • Heterogenization on supports like ZSM-5 zeolites or silica enables continuous operation with minimal metal leaching

Table 2: Industrial Catalyst Performance Metrics

Catalyst TypeProductivity (kg acid/kg metal)Operating Pressure (bar)Byproduct MitigationLifetime (cycles)
Co/Mn Acetate (Homog.)15,000–20,0005–15Low-temperature zones5–8
Co-ZSM-5 (Heterog.)35,000–50,00010–20Inherent site isolation>20
MnO₂-Mesoporous SiO₂25,000–35,0001–5Surface hydrophobization10–15

The Keggin-type polyoxometalates (e.g., K₆[CoW₁₂O₄₀]·6H₂O) exemplify advanced catalytic architectures. When supported on ZSM-5, these materials achieve 94.19 kJ/mol activation energy for substrate oxidation – significantly lower than homogeneous analogues (typically >100 kJ/mol). This enhancement stems from concerted proton-electron transfer at the metal-oxo sites and substrate confinement within zeolitic pores [7].

Manganese(I) pincer complexes (e.g., [(PN⁵P)Mn(CO)₂Br]) represent emerging catalysts for integrated processes. Their metal-ligand cooperativity facilitates alcohol dehydrogenation via aromatization-dearomatization cycles, enabling α-alkylation with ethanol – a notoriously challenging transformation due to slow aldol kinetics. These systems operate at 140°C with only 2 mol% catalyst, achieving up to 91% yield in alkylated products when using 3,5,5-trimethylhexanol as alkylating agent [9].

Process economics drive the adoption of catalyst recycling protocols. Homogeneous systems employ distillative separation where the high-boiling acid product allows low-energy catalyst recovery from bottoms. Heterogeneous variants leverage fixed-bed reactors with >10,000 hours demonstrated operational stability. Environmental metrics show carbon efficiencies exceeding 85% for modern catalytic routes, with water as primary byproduct [1] [7] [9].

Properties

CAS Number

23373-12-8

Product Name

3,3,5-Trimethylhexanoic acid

IUPAC Name

3,3,5-trimethylhexanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-7(2)5-9(3,4)6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

BWMXRNGZUDOSJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)CC(=O)O

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